molecular formula C16H21N3O4 B5458905 ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate

ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate

Cat. No. B5458905
M. Wt: 319.36 g/mol
InChI Key: VBXMHZYWTJTZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate, commonly known as Fura-2-AM, is a synthetic compound that is widely used in scientific research. It is a fluorescent calcium indicator that is used to measure changes in intracellular calcium levels in living cells. The compound is highly sensitive, selective, and has a fast response time, making it an ideal tool for studying calcium signaling in cells.

Mechanism of Action

Fura-2-AM works by binding to calcium ions, causing a change in its fluorescence properties. In the absence of calcium, the compound is non-fluorescent. However, when it binds to calcium, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
Fura-2-AM has been shown to have a minimal effect on cellular function and viability, making it a safe and reliable tool for studying calcium signaling in living cells. The compound is rapidly taken up by cells and is retained for several hours, allowing for prolonged experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of Fura-2-AM is its high sensitivity and selectivity for calcium ions. The compound is also easy to use and can be applied to a wide range of cell types and experimental conditions. However, one limitation of Fura-2-AM is its relatively short wavelength, which can limit its use in certain applications. Additionally, the compound is susceptible to photobleaching, which can reduce its fluorescence signal over time.

Future Directions

There are several future directions for the use of Fura-2-AM in scientific research. One potential application is the development of new fluorescent calcium indicators with improved sensitivity, selectivity, and photostability. Another direction is the use of Fura-2-AM in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Finally, the use of Fura-2-AM in vivo, particularly in animal models, could provide valuable insights into the role of calcium signaling in various physiological processes.

Synthesis Methods

The synthesis of Fura-2-AM involves several steps, including the condensation of 5-nitrofurfural with hydrazine hydrate to form 5-(2-furyl)-1,3,4-oxadiazole-2-carbohydrazide. This intermediate is then reacted with ethyl 2-chloroacetate to produce Fura-2-AM. The overall yield of the synthesis is around 30%, making it a relatively efficient process.

Scientific Research Applications

Fura-2-AM has a wide range of applications in scientific research. It is commonly used to study calcium signaling in cells, including the release of calcium from intracellular stores and the influx of calcium from extracellular sources. The compound is also used to study the effects of various drugs and other compounds on calcium signaling and to investigate the mechanisms underlying various physiological processes, including muscle contraction and neurotransmitter release.

properties

IUPAC Name

ethyl 2-[1-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-2-21-15(20)10-12-6-3-4-8-19(12)11-14-17-18-16(23-14)13-7-5-9-22-13/h5,7,9,12H,2-4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMHZYWTJTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1CC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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